molecular formula C11H11FO3 B13657421 Methyl 2-(2-acetyl-6-fluorophenyl)acetate

Methyl 2-(2-acetyl-6-fluorophenyl)acetate

Cat. No.: B13657421
M. Wt: 210.20 g/mol
InChI Key: SFXITIAEESVNDC-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-6-fluorophenyl)acetate is an organic compound with the molecular formula C11H11FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetyl-6-fluorophenyl)acetate typically involves the esterification of 2-(2-acetyl-6-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-carboxy-6-fluorophenyl)acetic acid.

    Reduction: 2-(2-hydroxy-6-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-acetyl-6-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-6-fluorophenyl)acetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in various biochemical pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to target proteins, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-fluorophenyl)acetate
  • Methyl 2-(2-acetylphenyl)acetate
  • Methyl 2-(6-fluorophenyl)acetate

Uniqueness

Methyl 2-(2-acetyl-6-fluorophenyl)acetate is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(2-acetyl-6-fluorophenyl)acetate

InChI

InChI=1S/C11H11FO3/c1-7(13)8-4-3-5-10(12)9(8)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

SFXITIAEESVNDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)CC(=O)OC

Origin of Product

United States

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